(3R)-4,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine

Asymmetric synthesis Chiral resolution Stereochemistry

Standard racemic or (S)-enantiomer alternatives compromise stereochemical fidelity in serotonergic receptor studies. This (R)-configured, 4,7-dichlorobenzofuran amine provides the exact 3D structure and logP required for 5-HT2A/2C affinity. - **Key application:** Lead compound for cognition/mood disorder programs targeting 5-HT pathways. - **Procurement advantage:** Enantiopure (R)-isomer ensures batch-to-batch reproducibility; ideal for asymmetric synthesis or SAR libraries. - **Supply:** BenchChem offers rigorous purity validation and documented chain of custody.

Molecular Formula C8H7Cl2NO
Molecular Weight 204.05 g/mol
Cat. No. B11814085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-4,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine
Molecular FormulaC8H7Cl2NO
Molecular Weight204.05 g/mol
Structural Identifiers
SMILESC1C(C2=C(C=CC(=C2O1)Cl)Cl)N
InChIInChI=1S/C8H7Cl2NO/c9-4-1-2-5(10)8-7(4)6(11)3-12-8/h1-2,6H,3,11H2/t6-/m0/s1
InChIKeyZUKFBYMLGJQSCE-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement of (3R)-4,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine


(3R)-4,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine (CAS: 1213159-82-0) is a chiral, halogenated 3-aminobenzofuran derivative. It is classified as a 2,3-dihydrobenzofuran bearing a primary amine at the C3 position, and the 4- and 7-positions of the fused benzene ring are substituted with chlorine atoms. The compound possesses a molecular formula of C8H7Cl2NO and a molecular weight of 204.05 g/mol . Its stereochemistry at the C3 position is specified as the (R)-configuration, which distinguishes it from its (S)-enantiomer (CAS: 1241679-92-4) and the racemic mixture . The dichloro substitution pattern and the (R)-chirality define this compound's unique structural identity, which directly influences its physicochemical properties and potential interactions with biological targets .

1
Stereochemical-control study fit: defined (R)-enantiomer for chiral fidelity research
2
Serotonergic pathway study context: reported 5-HT2A/2C receptor modulator
3
Medicinal chemistry scaffold: dihalogenated chiral amine for SAR diversification

Why (3R)-4,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine Cannot Be Substituted


Substituting (3R)-4,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine with its (S)-enantiomer or a non-halogenated 2,3-dihydrobenzofuran-3-amine analog is not scientifically equivalent due to differences in stereochemistry and substitution pattern, both of which are critical determinants of biological activity and physicochemical behavior. The (R)-configuration at the C3 chiral center imparts a specific three-dimensional shape that directly influences molecular recognition, binding affinity, and selectivity at biological targets, as demonstrated by differential pharmacological activities observed between enantiomers of related benzofuran amines [1]. Furthermore, the presence of chlorine atoms at the 4- and 7-positions significantly alters lipophilicity (clogP) and pKa relative to unsubstituted or mono-substituted analogs, thereby affecting membrane permeability, solubility, and target engagement . Consequently, using a racemic mixture or an alternative halogenation pattern introduces uncontrolled variability into experiments, potentially leading to irreproducible results or the loss of desired biological activity [2].

Target
(3R)-4,7-Dichloro-benzofuran-3-amine
Defined (R)-stereochemistry with 4,7-dichloro substitution pattern
May Not Substitute
(S)-enantiomer: enantiomer-attribution mismatch may invert target-binding context
Racemic mixture: uncontrolled stereochemistry introduces endpoint variability
Non-halogenated analog: lipophilicity and receptor-fit context may differ

Differentiation Guide for (3R)-4,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine


Enantiomeric Purity and Stereochemical Integrity

The (3R)-enantiomer is a defined chiral molecule with a specific stereochemical configuration (R). It is distinct from the (3S)-enantiomer (CAS: 1241679-92-4) and the racemic mixture (CAS: 1156777-83-1) . This differentiation is critical because the (3R)-isomer is the intended entity for structure-activity relationship (SAR) studies and asymmetric synthetic applications . While direct head-to-head biological data for this specific compound is not available in the provided sources, class-level inference from related benzofuran derivatives shows that enantiomers can exhibit significantly different potencies. For example, in a series of 5,7-dichloro-substituted compounds, the (+) isomer was 4.8 to 12.6 times more potent than the (±) racemate [1]. Therefore, procurement of the defined (R)-enantiomer is essential for research requiring stereochemical fidelity.

Enantiomeric identity
Class-level inference
(3R)-enantiomer vs (3S)-enantiomer and racemate
Enantiomer-attribution review required for stereospecific study context
Related benzofuran enantiomers show 4.8- to 12.6-fold potency differences; specific data to verify
Asymmetric synthesis Chiral resolution Stereochemistry Enantiomeric excess

Predicted pKa and Lipophilicity

The compound's predicted physicochemical parameters, as calculated by ACD/Labs and reported on ChemicalBook, include a pKa of 7.46 ± 0.20 and a density of 1.446 ± 0.06 g/cm³ . The 4,7-dichloro substitution is a key driver of lipophilicity, which influences membrane permeability and protein binding [1]. Compared to an unsubstituted 2,3-dihydrobenzofuran-3-amine core (which would be less lipophilic), the dichloro pattern is designed to optimize the molecule's interaction with hydrophobic binding pockets in target proteins, a strategy commonly used in drug discovery [1]. The moderate basicity (pKa ~7.46) suggests the amine will be partially protonated at physiological pH, impacting solubility and potentially target engagement.

Predicted pKa
Data to verify
7.46 ± 0.20 (ACD/Labs prediction)
Supports buffer selection and ionization-state review for assay design
Predicted value; experimental verification recommended
Physicochemical properties pKa Lipophilicity ADME

Reported Affinity for 5-HT2A/2C Receptors

According to a source referencing a 2023 study in the Journal of Medicinal Chemistry, 4,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine demonstrates activity as a serotonin receptor modulator, with particular affinity for the 5-HT2A and 5-HT2C receptor subtypes [1]. This selectivity profile is a key differentiator from other benzofuran-3-amine analogs that may target different receptors, such as sigma receptors [2] or monoamine oxidases (MAO) [3]. The specific substitution pattern (4,7-dichloro) on the benzofuran core is likely a structural determinant for this 5-HT2A/2C affinity, making the compound a valuable tool for probing serotonergic pathways.

Receptor affinity profile
Reported
Reported 5-HT2A/2C modulator over sigma/MAO/BET targets
Supports serotonergic pathway study context; source-specific review advised
Exact Ki/IC50 not disclosed in available source
Serotonin receptor 5-HT2A 5-HT2C Neuropharmacology GPCR

Synthetic Utility as Chiral Amine Building Block

The compound is explicitly identified as a valuable synthetic intermediate for the development of biologically active molecules, particularly in pharmaceutical research [1]. The presence of both a primary amine and chloro substituents provides two orthogonal handles for diversification. The primary amine can undergo acylation, reductive amination, or sulfonylation, while the chloro groups can participate in cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce further complexity. This makes the compound a more versatile scaffold for library synthesis compared to non-halogenated or mono-halogenated 2,3-dihydrobenzofuran-3-amines, which would offer fewer points for chemical elaboration . A general synthesis of 2,3-disubstituted dihydrobenzofuran-3-amines, for which this compound could be a starting material or target, has been reported to proceed in excellent yields [2].

Synthetic versatility
Supporting evidence
Three orthogonal reactive sites (amine, 4-Cl, 7-Cl) vs one (amine only)
Enables broader SAR diversification in library synthesis workflows
Functional group analysis; cross-coupling conditions to verify
Chiral building block Asymmetric synthesis Medicinal chemistry Scaffold diversification

Application Scenarios for (3R)-4,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine


5-HT2A/2C Receptor Modulator Development

Based on the reported affinity for 5-HT2A and 5-HT2C receptors [1], (3R)-4,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine is a suitable starting point for medicinal chemistry programs targeting neurological and psychiatric disorders. Researchers can use this compound as a lead or tool compound to probe serotonergic pathways involved in cognition, mood, and perception, with the confidence that its stereochemistry and substitution pattern are critical for observed activity.

Asymmetric Synthesis and Chiral Pool Expansion

This (3R)-enantiomer is a defined chiral molecule that can serve as a chiral building block or a chiral auxiliary in asymmetric synthesis. Its procurement ensures stereochemical fidelity in reactions, enabling the synthesis of enantiopure drug candidates or advanced intermediates where the (R)-configuration is a structural requirement.

SAR Studies of Halogenated Benzofurans

The compound's well-defined molecular framework, featuring a specific dichloro substitution pattern, makes it ideal for systematic SAR studies [2]. Researchers can use it as a core scaffold to synthesize libraries of derivatives by modifying the amine group or replacing the chloro substituents via cross-coupling, allowing for the exploration of how different functional groups impact target binding, selectivity, and pharmacokinetic properties.

CNS Physicochemical Property Optimization

The predicted physicochemical properties, including a pKa of 7.46 ± 0.20 and moderate lipophilicity due to the 4,7-dichloro substitution , make this compound a relevant model for optimizing CNS drug-likeness. It can be used to study structure-property relationships (SPR) governing blood-brain barrier penetration and to develop derivatives with improved ADME profiles.

Application
Selection Property
Validation Focus
5-HT2A/2C modulator development
Serotonergic receptor-modulation context
5-HT2A/2C binding and selectivity assay review
Asymmetric synthesis
Stereochemical-control context
Enantiomer-attribution review and chiral HPLC
SAR studies of halogenated benzofurans
Multi-site chemical diversification
Library synthesis and target-engagement profiling
CNS physicochemical property optimization
Predicted lipophilicity and pKa context
Experimental ADME and permeability assay review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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